N'-(2-Methylbenzylidene)-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide
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Overview
Description
N’-(2-Methylbenzylidene)-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide is a compound belonging to the class of indazole derivatives. . This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-Methylbenzylidene)-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide typically involves the condensation of 2-methylbenzaldehyde with 4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide under acidic or basic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time .
Chemical Reactions Analysis
Types of Reactions
N’-(2-Methylbenzylidene)-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .
Scientific Research Applications
N’-(2-Methylbenzylidene)-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex indazole derivatives.
Biology: Studied for its potential as an anticancer agent due to its cytotoxic properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-(2-Methylbenzylidene)-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- N’-(2,3-Dimethoxybenzylidene)-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide
- N’-(4-Ethoxybenzylidene)-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide
- N’-(2-Ethoxybenzylidene)-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide
Uniqueness
N’-(2-Methylbenzylidene)-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its methyl group at the 2-position of the benzylidene moiety differentiates it from other similar compounds and may contribute to its unique properties .
Properties
CAS No. |
303104-03-2 |
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Molecular Formula |
C20H18N4O |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
N-[(E)-(2-methylphenyl)methylideneamino]-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide |
InChI |
InChI=1S/C20H18N4O/c1-13-6-2-3-8-15(13)12-21-24-20(25)19-17-11-10-14-7-4-5-9-16(14)18(17)22-23-19/h2-9,12H,10-11H2,1H3,(H,22,23)(H,24,25)/b21-12+ |
InChI Key |
VSGYYFOPCAESQV-CIAFOILYSA-N |
Isomeric SMILES |
CC1=CC=CC=C1/C=N/NC(=O)C2=C3CCC4=CC=CC=C4C3=NN2 |
Canonical SMILES |
CC1=CC=CC=C1C=NNC(=O)C2=C3CCC4=CC=CC=C4C3=NN2 |
Origin of Product |
United States |
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